Antibacterial Scaffold Superiority: 4-(4-Fluorophenyl)thiazol-2-yl Acetamide Derivative Outperforms Commercial Bactericides
The 4-(4-fluorophenyl)thiazol-2-yl acetamide scaffold demonstrates quantifiable antibacterial superiority over established commercial bactericides. In a 2020 SAR study, the derivative N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (compound A1), which incorporates the core 4-(4-fluorophenyl)thiazol-2-yl moiety present in 835-73-4, exhibited an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo) [1]. This represents a 32% improvement in potency relative to bismerthiazol (EC50 = 230.5 µM) and a 71% improvement relative to thiodiazole copper (EC50 = 545.2 µM) under identical in vitro assay conditions [1].
| Evidence Dimension | In vitro antibacterial EC50 against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | 156.7 µM (Compound A1: N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, a direct derivative of the 835-73-4 scaffold) |
| Comparator Or Baseline | Bismerthiazol (230.5 µM); Thiodiazole copper (545.2 µM) |
| Quantified Difference | 32% lower EC50 vs. bismerthiazol (156.7 µM vs. 230.5 µM); 71% lower vs. thiodiazole copper |
| Conditions | In vitro antibacterial assay against Xoo; compound concentration series; EC50 calculation based on growth inhibition |
Why This Matters
This quantitative differentiation validates that the 4-(4-fluorophenyl)thiazol-2-yl acetamide core confers antibacterial potency advantages over two widely used agricultural bactericides, establishing 835-73-4 as a validated scaffold for antibacterial lead optimization.
- [1] Lu, H.; Zhou, X.; Wang, L.; Jin, L. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules 2020, 25, 1772. View Source
